molecular formula C9H13NO2 B1297408 3,5-Dimethoxybenzylamine CAS No. 34967-24-3

3,5-Dimethoxybenzylamine

Cat. No. B1297408
CAS RN: 34967-24-3
M. Wt: 167.2 g/mol
InChI Key: YGZJTYCCONJJGZ-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzylamine is an organic compound . It has been used in the preparation of trisammonium tris (hexafluoro phosphate) salt .


Synthesis Analysis

3,5-Dimethoxybenzylamine can be prepared by LiAlH4-reduction of 3,5-dimethoxybenzaldoxime .


Molecular Structure Analysis

The molecular formula of 3,5-Dimethoxybenzylamine is C9H13NO2 . The average mass is 167.205 Da and the monoisotopic mass is 167.094635 Da .


Chemical Reactions Analysis

3,5-Dimethoxybenzylamine has been used in the synthesis of well-defined, homogeneous [n]rotaxanes (n up to 11) by a template-directed thermodynamic clipping approach .


Physical And Chemical Properties Analysis

3,5-Dimethoxybenzylamine has a density of 1.1±0.1 g/cm3, a boiling point of 325.7±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.8±3.0 kJ/mol, and the flash point is 135.8±30.4 °C . The index of refraction is 1.523 .

Scientific Research Applications

Preparation of Trisammonium Tris (Hexafluoro Phosphate) Salt

3,5-Dimethoxybenzylamine has been used in the preparation of trisammonium tris (hexafluoro phosphate) salt . This compound is often used in various chemical reactions as a reagent.

Synthesis of [n]Rotaxanes

Another significant application of 3,5-Dimethoxybenzylamine is in the synthesis of well-defined, homogeneous [n]rotaxanes . Rotaxanes are a class of mechanically interlocked molecules where a macrocycle is threaded onto a linear component (the “axle”) and then capped with bulky groups to prevent dethreading. They have potential applications in the development of molecular machines and nanotechnology.

Safety And Hazards

3,5-Dimethoxybenzylamine is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe its dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

(3,5-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZJTYCCONJJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956422
Record name 1-(3,5-Dimethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxybenzylamine

CAS RN

34967-24-3
Record name 1-(3,5-Dimethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-dimethoxyphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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